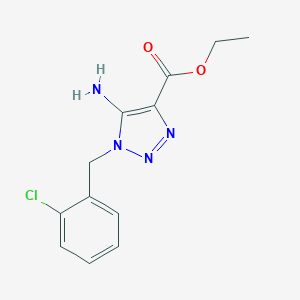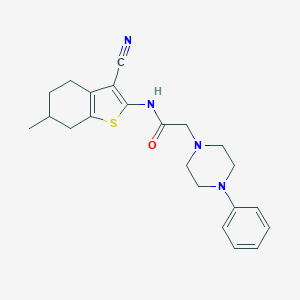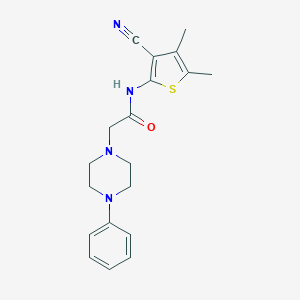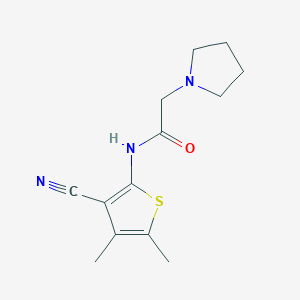![molecular formula C23H27N3O3 B497023 9-[3-(4-acetyl-3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one](/img/structure/B497023.png)
9-[3-(4-acetyl-3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[3-(4-acetyl-3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one is a member of carbazoles.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- The compound 9-[3-(4-acetyl-3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one is utilized in the synthesis of new heterocyclic derivatives, demonstrating its role as a precursor in chemical reactions. In particular, it has been employed to prepare antimicrobial agents, indicating its potential application in the development of new drugs (Salih, Salimon, & Yousif, 2016).
Antimicrobial Activity
- Various derivatives of carbazole, including compounds related to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These studies indicate the potential of such compounds in the development of new antibacterial and antifungal agents (Khan et al., 2019).
Heterocyclic Chemistry
- The compound is involved in the synthesis of heteroannulated carbazoles, highlighting its utility in the field of heterocyclic chemistry. The ability to create isoxazolo- and pyrazolo-fused carbazoles from related compounds underlines its significance in the synthesis of complex organic molecules (Martin & Prasad, 2007).
Pharmaceutical Research
- Derivatives of carbazole, which include structures similar to the compound , have been explored for their antineoplastic activity. This suggests the relevance of such compounds in pharmaceutical research, particularly in the search for new cancer treatments (Haider, Kaeferboeck, & Mátyus, 1999).
Biological Evaluation
- The compound is part of a family of molecules that have been characterized and screened for their antimicrobial activities. This further emphasizes its potential application in the development of new antimicrobial agents (Surendiran, Balasubramanian, & Sivaraj, 2008).
Computational and Photophysical Studies
- Related carbazole derivatives have been subjected to computational and photophysical studies, indicating the compound's potential for applications in material sciences, particularly in the development of new materials with unique electronic and photophysical properties (Gautam & Chaudhary, 2015).
Propiedades
Nombre del producto |
9-[3-(4-acetyl-3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one |
|---|---|
Fórmula molecular |
C23H27N3O3 |
Peso molecular |
393.5g/mol |
Nombre IUPAC |
9-[3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one |
InChI |
InChI=1S/C23H27N3O3/c1-13-8-9-20-19(10-13)18-6-5-7-21(29)23(18)25(20)11-17(28)12-26-15(3)22(16(4)27)14(2)24-26/h8-10,17,28H,5-7,11-12H2,1-4H3 |
Clave InChI |
XJUQIVFIWRNALO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4C(=C(C(=N4)C)C(=O)C)C)O |
SMILES canónico |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4C(=C(C(=N4)C)C(=O)C)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-({4-allyl-5-[3-amino-4-(2-furyl)-6-phenylfuro[2,3-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetone](/img/structure/B496941.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B496943.png)

![3-(4-chlorobenzyl)-6-methyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B496947.png)
![3-benzyl-6-[2-(4-bromophenyl)-2-oxoethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B496948.png)
![3-(2-chlorobenzyl)-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B496949.png)
![7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B496950.png)
![Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B496955.png)
![5-[2-(4-chlorophenyl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B496957.png)
![diethyl 2-{[(4-methylpiperazino)carbothioyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B496960.png)
![Ethyl 4,5-dimethyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-3-thiophenecarboxylate](/img/structure/B496961.png)

